
N-Boc-O-(2-azidoethyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-O-(2-azidoethyl)-L-tyrosine: is a compound that belongs to the family of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an azido group on the ethyl side chain, and a tyrosine backbone. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using a Boc group. This is followed by the introduction of the azido group through a nucleophilic substitution reaction. The detailed steps are as follows:
Protection of the Amino Group: L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-L-tyrosine.
Introduction of the Azido Group: The hydroxyl group of N-Boc-L-tyrosine is first converted to a good leaving group, such as a tosylate, using tosyl chloride (TsCl) and pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-O-(2-azidoethyl)-L-tyrosine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3), tosyl chloride (TsCl), pyridine.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Reduction: N-Boc-O-(2-aminoethyl)-L-tyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole-containing derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-O-(2-azidoethyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in bioconjugation techniques, where the azido group allows for the attachment of various biomolecules through click chemistry.
Medicine: It is explored for its potential in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: The compound is used in the production of functionalized polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-Boc-O-(2-azidoethyl)-L-tyrosine primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity is harnessed in various applications, including the development of bioconjugates and functionalized materials[7][7].
Vergleich Mit ähnlichen Verbindungen
N-Boc-L-tyrosine: Similar structure but lacks the azido group, making it less reactive in click chemistry.
N-Boc-O-(2-aminoethyl)-L-tyrosine: The reduced form of N-Boc-O-(2-azidoethyl)-L-tyrosine, with an amine group instead of an azido group.
N-Boc-O-(2-tosylethyl)-L-tyrosine: Contains a tosyl group instead of an azido group, used as an intermediate in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound in the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C16H22N4O5 |
|---|---|
Molekulargewicht |
350.37 g/mol |
IUPAC-Name |
3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22) |
InChI-Schlüssel |
FGIIXSNUBTXDMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



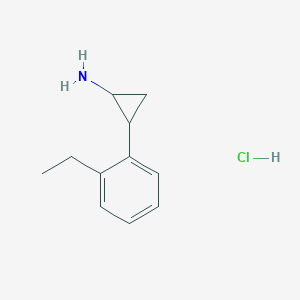
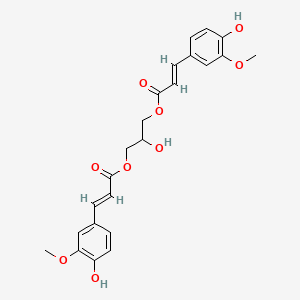
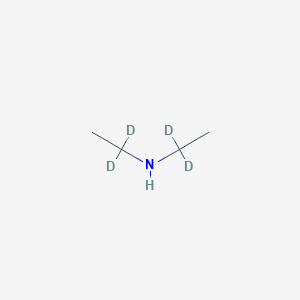
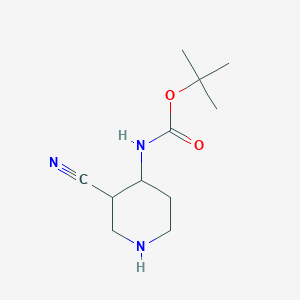
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
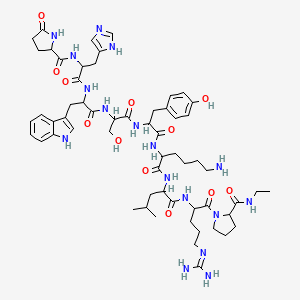
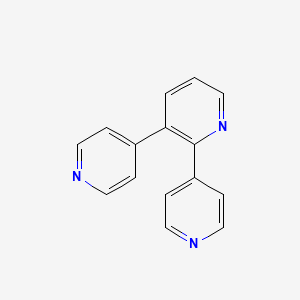
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)

![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)

![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
